

# Application Notes and Protocols for HPLC

## Analysis of 9-Demethyl FR-901235

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### Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B10822039

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**9-Demethyl FR-901235** is a demethylated derivative of the potent immunomodulator FR-901235 (Tacrolimus). As a potential metabolite, impurity, or synthetic intermediate in drug development, a robust and reliable analytical method for its quantification is crucial. This document provides a detailed application note and protocol for the analysis of **9-Demethyl FR-901235** using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of structurally related phenolic compounds and immunosuppressants.

## Experimental Protocols

### 1. Sample Preparation

A standard stock solution of **9-Demethyl FR-901235** should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

For the analysis of **9-Demethyl FR-901235** in complex matrices, such as biological fluids or reaction mixtures, a sample clean-up and extraction procedure is necessary. A generic solid-

phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted.

- Solid-Phase Extraction (SPE) Protocol:
  - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Load 1 mL of the sample onto the cartridge.
  - Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
  - Elute the analyte with 1 mL of methanol.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

## 2. HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of **9-Demethyl FR-901235**. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 280 nm
Injection Volume	10 µL

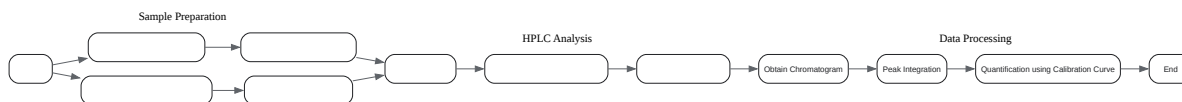
## Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **9-Demethyl FR-901235** under the proposed conditions. These values are illustrative and should be determined experimentally during method validation.

Parameter	Expected Value
Retention Time (RT)	Approximately 12-15 min
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

## Mandatory Visualizations

### Experimental Workflow

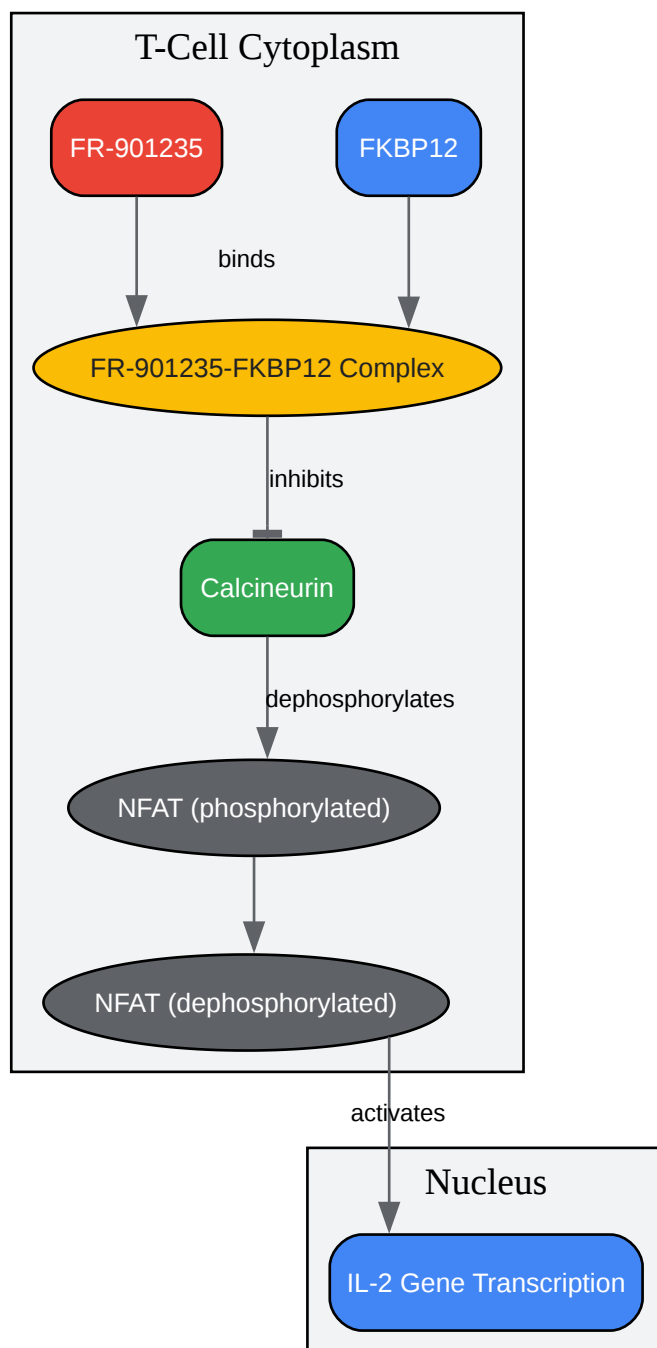


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Caption: Experimental workflow for the HPLC analysis of **9-Demethyl FR-901235**.

### Signaling Pathway

The parent compound of **9-Demethyl FR-901235**, FR-901235 (Tacrolimus), exerts its immunosuppressive effects by inhibiting calcineurin. This diagram illustrates the simplified signaling pathway.



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Caption: Simplified signaling pathway of FR-901235-mediated immunosuppression.

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